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molecular formula C12H13FN2O B567422 6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one CAS No. 1242156-59-7

6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one

Cat. No. B567422
M. Wt: 220.247
InChI Key: UQLKXNSVRRFDGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08299077B2

Procedure details

4-tert-Butyl-2-dimethoxymethyl-6-fluoro-benzoic acid (220.3 g, 0.815 moles) was dissolved in ethanol (2 vol, 440 mL) and acetic acid (0.5 vol, 110 mL). Hydrazine hydrate (1.5 eq, 61 mL) was added and the solution stirred at 80° C. for 6 hours. The mixture was cooled to rt overnight, then in an ice bath and then filtered and washed with cold ethanol. The fine white crystals were dried at 100° C. in a vacuum oven with N2 sweep, to provide 154.7 g (86%) of 6-tert-butyl-8-fluoro-2H-phthalazin-1-one.
Name
4-tert-Butyl-2-dimethoxymethyl-6-fluoro-benzoic acid
Quantity
220.3 g
Type
reactant
Reaction Step One
Quantity
440 mL
Type
solvent
Reaction Step One
Quantity
61 mL
Type
reactant
Reaction Step Two
Quantity
110 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:13]=[C:12]([F:14])[C:8]([C:9](O)=[O:10])=[C:7]([CH:15](OC)OC)[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].O.[NH2:21][NH2:22]>C(O)C.C(O)(=O)C>[C:1]([C:5]1[CH:6]=[C:7]2[C:8](=[C:12]([F:14])[CH:13]=1)[C:9](=[O:10])[NH:22][N:21]=[CH:15]2)([CH3:4])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
4-tert-Butyl-2-dimethoxymethyl-6-fluoro-benzoic acid
Quantity
220.3 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC(=C(C(=O)O)C(=C1)F)C(OC)OC
Name
Quantity
440 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
61 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
110 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the solution stirred at 80° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to rt overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
in an ice bath and then filtered
WASH
Type
WASH
Details
washed with cold ethanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The fine white crystals were dried at 100° C. in a vacuum oven with N2 sweep

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C2C=NNC(C2=C(C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 154.7 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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